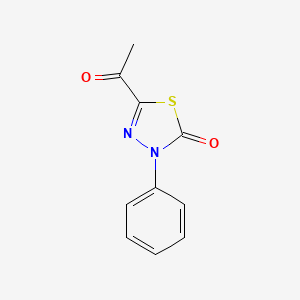

5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one

Description

Structure

3D Structure

Properties

CAS No. |

71687-17-7 |

|---|---|

Molecular Formula |

C10H8N2O2S |

Molecular Weight |

220.25 g/mol |

IUPAC Name |

5-acetyl-3-phenyl-1,3,4-thiadiazol-2-one |

InChI |

InChI=1S/C10H8N2O2S/c1-7(13)9-11-12(10(14)15-9)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

AOWLAWCJZBHJRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NN(C(=O)S1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Acetyl 3 Phenyl 1,3,4 Thiadiazol 2 One and Its Analogues

Established Synthetic Routes to 1,3,4-Thiadiazol-2-one Scaffolds

The construction of the 1,3,4-thiadiazol-2-one core can be achieved through various synthetic strategies, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Cyclization Reactions for 1,3,4-Thiadiazole (B1197879) Ring Formation

Cyclization reactions are a cornerstone in the synthesis of 1,3,4-thiadiazole derivatives. A prevalent method involves the oxidative cyclization of thiosemicarbazones. nih.gov For instance, thiosemicarbazones can be treated with reagents like ferric chloride to induce ring closure and form the 2-amino-5-substituted-1,3,4-thiadiazole core. nih.gov Another common approach is the cyclization of thiosemicarbazide (B42300) derivatives with various reagents. This can include treatment with acetyl chloride, which leads directly to 2-amino-5-substituted-1,3,4-thiadiazoles. sbq.org.br The use of dehydrating agents such as phosphorus oxychloride or sulfuric acid is also frequently employed to facilitate the cyclization of acylated thiosemicarbazides. nih.govencyclopedia.pub

The general mechanism for the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid involves an initial nucleophilic attack of the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of the acid. This is followed by dehydration and a subsequent intramolecular nucleophilic attack by the sulfur atom on the newly formed imine carbon, leading to the heterocyclic ring after another dehydration step. nih.gov

Multicomponent Reactions and One-Pot Synthesis Approaches

Multicomponent reactions (MCRs) and one-pot syntheses have gained prominence due to their efficiency and atom economy. These strategies allow for the construction of complex molecules like 1,3,4-thiadiazoles in a single synthetic operation, avoiding the isolation of intermediates. A notable one-pot approach involves the reaction between a thiosemicarbazide and a carboxylic acid in the presence of a coupling agent and a dehydrating agent. jocpr.com For example, propylphosphonic anhydride (T3P) can be used to facilitate both the initial amide bond formation and the subsequent cyclodehydration to yield the 1,3,4-thiadiazole ring.

Utilization of Thiosemicarbazides and Hydrazonoyl Halides in 1,3,4-Thiadiazole Synthesis

Thiosemicarbazides are versatile building blocks for 1,3,4-thiadiazole synthesis. sbq.org.brnih.gov They can be reacted with a variety of electrophiles, such as carboxylic acids, acid chlorides, and isothiocyanates, to form intermediates that readily cyclize to the desired heterocyclic core. nih.gov The reaction of thiosemicarbazide with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride is a widely used method. encyclopedia.pubnih.gov

Hydrazonoyl halides have also emerged as valuable precursors for 1,3,4-thiadiazole synthesis. tandfonline.comnih.gov These compounds can react with various sulfur-containing nucleophiles to form the thiadiazole ring. For example, the reaction of a hydrazonoyl halide with an alkyl hydrazinecarbodithioate in the presence of a base like triethylamine can afford 1,3,4-thiadiazole derivatives. nih.govmdpi.com The reaction is believed to proceed through the formation of a thiohydrazonate intermediate, which then undergoes intramolecular cyclization. researchgate.net

Targeted Synthesis of 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one and its Direct Precursors

The synthesis of the specifically substituted this compound requires a more tailored approach, building upon the general methodologies described above.

Reaction Pathways and Proposed Mechanisms for Formation of the this compound Core

A plausible synthetic route to this compound could involve the reaction of a suitably substituted thiosemicarbazide with an acetylating agent, followed by cyclization. A potential precursor would be 4-phenylthiosemicarbazide. This could be reacted with pyruvic acid or a derivative under dehydrating conditions.

Alternatively, a key intermediate, N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)amine, can be envisioned as a precursor. The synthesis of a related compound, N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-methyl-2-phenyl thiazole-5-carbohydrazide, has been reported, suggesting the viability of the this compound scaffold.

A proposed mechanism for the formation of the core from 4-phenylthiosemicarbazide and an acetylating agent like acetyl chloride would likely follow these steps:

N-Acylation: The primary amine of 4-phenylthiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon of acetyl chloride to form an N-acylated intermediate.

Intramolecular Cyclization: The sulfur atom of the thiourea moiety then attacks the carbonyl carbon of the newly introduced acetyl group.

Dehydration: Elimination of a water molecule from the cyclic intermediate would lead to the formation of the aromatic 1,3,4-thiadiazole ring.

Another possible pathway could involve the reaction of a hydrazonoyl halide, such as N-phenyl-2-oxopropanehydrazonoyl chloride, with a source of thiocarbonyl, like potassium thiocyanate. This would lead to an intermediate that could cyclize to form the 1,3,4-thiadiazol-2-one ring.

Optimization Strategies for Reaction Yields and Purity

Optimizing the synthesis of this compound would involve a systematic investigation of various reaction parameters.

Table 1: Potential Optimization Parameters for the Synthesis of this compound

| Parameter | Variations to Investigate | Rationale |

| Solvent | Aprotic (e.g., Dichloromethane, Toluene, Acetonitrile) vs. Protic (e.g., Ethanol, Acetic Acid) | Solvent polarity can significantly influence reaction rates and selectivity by stabilizing intermediates and transition states. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rates but may also lead to the formation of side products. Finding the optimal temperature is crucial for maximizing yield and purity. |

| Catalyst/Reagent | Acid catalysts (e.g., H₂SO₄, p-TsOH), Dehydrating agents (e.g., POCl₃, DCC) | The choice and concentration of the catalyst or dehydrating agent can dramatically affect the efficiency of the cyclization step. |

| Reaction Time | Monitoring by TLC or HPLC | Determining the optimal reaction time ensures the reaction goes to completion without significant degradation of the product. |

| Purification Method | Recrystallization, Column Chromatography | The choice of purification method will depend on the physical properties of the product and the nature of any impurities. |

By systematically varying these parameters, it is possible to identify the optimal conditions that provide the highest yield and purity of the target compound, this compound.

Derivatization Strategies for this compound and its Analogues

The 1,3,4-thiadiazol-2-one scaffold serves as a versatile template for chemical modification, allowing for the systematic alteration of its physicochemical and biological properties. Derivatization strategies primarily target the active sites of the molecule, namely the N-3 and C-5 positions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Modifications at the Phenyl (N-3) and Acetyl (C-5) Positions

The phenyl ring at the N-3 position and the acetyl group at the C-5 position of the 1,3,4-thiadiazolone core are key sites for structural modification. The reactivity of these positions allows for the introduction of various substituents, leading to the generation of extensive libraries of analogues.

The acetyl group at the C-5 position offers a reactive handle for a wide range of chemical transformations. The carbonyl group can undergo condensation reactions with various nucleophiles. For example, reaction with thiosemicarbazide can lead to the formation of thiosemicarbazone derivatives. nih.gov The methyl group of the acetyl moiety is also reactive and can participate in reactions such as condensation or halogenation. A notable derivatization involves the reaction of the acetyl group with hydrazides to form hydrazones, which can then be cyclized or further modified. For instance, the synthesis of N-(5-Acetyl-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-methyl-2-phenylthiazole-5-carbohydrazide demonstrates the conversion of the acetyl group into a more complex side chain. researchgate.net

Furthermore, the 2-amino-1,3,4-thiadiazole (B1665364) precursor, often used in the synthesis of these compounds, can be diazotized and coupled with various aromatic compounds to introduce an azo linkage, effectively modifying the N-3 position after cyclization. scispace.com

Synthesis of Conjugates and Hybrid Molecules Incorporating the 1,3,4-Thiadiazolone Moiety

The incorporation of the 1,3,4-thiadiazolone moiety into larger, multi-component molecules is a widely employed strategy to create hybrid compounds with potentially synergistic or novel properties. This approach involves linking the thiadiazolone core to other heterocyclic systems or bioactive pharmacophores.

One common strategy is the synthesis of molecular hybrids through multicomponent reactions. For example, a one-pot reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid can yield 1,3,4-thiadiazole-thiazolidine-4-one hybrids. nih.govdntb.gov.ua Another approach involves the 1,3-dipolar cycloaddition reaction between a thiosemicarbazone derivative of a complex scaffold (like himachalene) and nitrilimines to produce intricate hybrid molecules. nih.gov

The synthesis of conjugates often involves forming a stable linkage, such as an amide or an ester bond, between the thiadiazolone core and another molecule. Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol can be S-alkylated with chloroacetic acid derivatives to produce sulfanylacetic acid derivatives, which can then be coupled with other molecules. mu-varna.bg Similarly, the synthesis of imidazole-1,3,4-thiadiazole hybrids has been achieved, where the two heterocyclic cores are linked through a strategic synthetic route. mdpi.com Acetylation of thiosemicarbazones derived from spiropyranochromenediones with acetic anhydride can lead to the cyclization of the thiosemicarbazide fragment into a 1,3,4-thiadiazole ring, resulting in complex spiro-hybrid molecules. bioorganica.org.ua

Advanced Spectroscopic and Structural Elucidation Techniques for this compound

The structural characterization of this compound and its analogues relies on a combination of modern spectroscopic and crystallographic techniques. These methods provide definitive evidence for the molecular structure, connectivity, and stereochemistry of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,3,4-thiadiazole derivatives. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H-NMR spectrum of 1,3,4-thiadiazole derivatives, aromatic protons typically appear as multiplets in the range of δ 7.0-8.5 ppm. dergipark.org.tr For the parent compound, the protons of the N-phenyl group would be observed in this region. The protons of the acetyl group's methyl moiety are expected to appear as a sharp singlet in the aliphatic region, typically around δ 2.3-2.6 ppm. dergipark.org.tr Protons of substituents on the phenyl ring or on other parts of a hybrid molecule will have characteristic chemical shifts; for example, aliphatic -CH₂- protons often resonate around δ 4.5 ppm, while secondary amine protons (-NH-) can appear as broad singlets at lower fields (δ 8.4-11.3 ppm). dergipark.org.tr

The ¹³C-NMR spectrum provides complementary information. The carbonyl carbon of the C-5 acetyl group typically resonates significantly downfield, in the range of δ 190 ppm. The C-2 carbonyl carbon of the thiadiazolone ring is also found downfield. The carbon atoms of the 1,3,4-thiadiazole ring itself have characteristic chemical shifts, with C-2 and C-5 appearing at approximately δ 160-170 ppm. dergipark.org.tr Carbons of the phenyl ring are observed in the aromatic region (δ 115-150 ppm). dergipark.org.tr The methyl carbon of the acetyl group would be found in the upfield region, typically around δ 15-16 ppm. dergipark.org.tr

| Functional Group | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 7.23 - 8.27 | 117.5 - 146.7 | dergipark.org.tr |

| Acetyl Protons (-COCH₃) | 2.27 - 2.57 (s) | 15.6 - 16.2 | dergipark.org.tr |

| Thiadiazole Ring Carbons (C2, C5) | - | 159.5 - 169.1 | dergipark.org.tr |

| Amine Proton (-NH-) | 8.40 - 11.28 (br s) | - | dergipark.org.tr |

| Aliphatic Protons (-CH₂-) | ~4.58 (s) | ~50.7 | dergipark.org.tr |

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl groups. The C=O stretching vibration of the acetyl group is typically observed around 1680 cm⁻¹, while the ring carbonyl stretch may appear at a slightly different frequency. mu-varna.bg Other key absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule (around 3100-2900 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600 cm⁻¹), and C=C stretching from the phenyl ring (around 1500-1400 cm⁻¹). mdpi.com

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to identify different parts of the molecule.

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3100 - 3360 | mdpi.com |

| C-H (Aromatic) | Stretching | ~3070 | mu-varna.bg |

| C-H (Aliphatic) | Stretching | ~2920 | mu-varna.bg |

| C=O (Amide/Acetyl) | Stretching | 1640 - 1690 | mu-varna.bgmdpi.com |

| C=N (Thiadiazole ring) | Stretching | 1560 - 1615 | mdpi.comresearchgate.net |

| C=C (Aromatic ring) | Stretching | 1480 - 1611 | mdpi.com |

| C=S (Thione) | Stretching | 1250 - 1270 | mdpi.com |

X-ray Crystallography for Absolute Structure and Regioisomer Determination

While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray diffraction analysis offers unambiguous proof of molecular structure. nih.gov This technique determines the precise spatial arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and the absolute configuration of the molecule.

X-ray crystallography is particularly valuable for distinguishing between possible regioisomers that may be difficult to differentiate by NMR alone. nih.gov For example, in reactions that could lead to different substitution patterns on the heterocyclic ring, an X-ray crystal structure provides the definitive answer. The crystal structure of 5-Acetyl-3-(5-phenyl-1H-pyrazol-3-yl)-1,3,4-thia-diazol-2(3H)-one monohydrate, a closely related analogue, confirmed the connectivity between the pyrazole (B372694) and thiadiazole rings and revealed the dihedral angles between the different ring systems. nih.gov Similarly, the structures of various (Z)-1-(5-arylimino-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one derivatives were unequivocally proven by single-crystal X-ray crystallography, confirming the regio- and diastereoselective outcome of their synthesis. nih.gov This technique is the gold standard for absolute structure determination in the solid state.

Structure Activity Relationship Sar Studies of 5 Acetyl 3 Phenyl 1,3,4 Thiadiazol 2 One Analogues

Fundamental Principles of SAR Applied to 1,3,4-Thiadiazole (B1197879) Systems

The biological activity of 1,3,4-thiadiazole derivatives is fundamentally linked to the unique electronic and structural characteristics of the heterocyclic ring. The strong aromaticity of the ring system contributes to its high in vivo stability. gavinpublishers.com The 1,3,4-thiadiazole nucleus is considered a bioisostere of pyrimidine (B1678525) and oxadiazole, allowing it to interact with biological targets that recognize these moieties. nih.govnih.gov Specifically, its role as a pyrimidine bioisostere may enable it to interfere with DNA replication processes, a key mechanism in its anticancer activity. nih.govmdpi.com

Key principles governing the SAR of this scaffold include:

Bioisosterism: The sulfur atom in the thiadiazole ring, when compared to an oxygen atom in an analogous 1,3,4-oxadiazole (B1194373), imparts improved lipid solubility. mdpi.com However, replacing the 1,3,4-thiadiazole scaffold with a 1,3,4-oxadiazole has been shown to cause a drastic drop in anticancer activity in certain series, highlighting the critical role of the sulfur-containing ring. nih.gov

Mesoionic Character: The mesoionic nature of the 1,3,4-thiadiazole ring is a significant feature, enhancing the ability of these compounds to cross cellular membranes and bind to biological targets. mdpi.comnih.gov This property contributes to good tissue permeability and potentially favorable oral absorption and bioavailability. nih.govmdpi.com

Substitution Pattern: The biological activity of 1,3,4-thiadiazoles is highly dependent on the nature and position of substituents at the C2 and C5 positions. nih.gov Due to the electron-withdrawing nature of the two nitrogen atoms, the carbon atoms of the ring have a low electron density, making them susceptible to nucleophilic attack and allowing for the ready introduction of various functional groups. nih.govarjonline.org

Impact of Substituents on the Biological Activity Profile

The N-phenyl group at position 3 of the 1,3,4-thiadiazol-2-one core serves as a crucial structural anchor that significantly influences the molecule's pharmacological properties. While direct studies on the 3-phenyl-1,3,4-thiadiazol-2-one skeleton are specific, broader SAR studies on related 1,3,4-thiadiazoles underscore the importance of an aryl substituent at this position. This group provides a large, hydrophobic scaffold that can engage in various interactions with biological targets.

The presence of an aromatic ring, such as the N-phenyl group, is often a determinant of potency. For instance, in some series of anticonvulsant thiadiazoles, the introduction of a phenyl ring resulted in greater activity compared to smaller alkyl groups like methyl. frontiersin.org Furthermore, the phenyl group acts as a versatile platform for introducing additional substituents, allowing for the modulation of the compound's electronic, steric, and lipophilic properties to optimize target binding and pharmacokinetic profiles. mdpi.com The orientation and substitution pattern on this phenyl ring can lead to significant variations in biological activity across different therapeutic areas.

The substituent at the C5 position of the 1,3,4-thiadiazole ring plays a pivotal role in defining the molecule's interaction with specific biological targets. An acetyl group at this position introduces a key carbonyl functional group, which can act as a hydrogen bond acceptor, a critical interaction for binding to many enzymes and receptors.

In a study of cytotoxic 1,3,4-thiadiazole derivatives, the nature of the substituent on the C5-phenyl ring was found to be important for activity. mdpi.com While direct SAR studies on the 5-acetyl group are limited, its presence provides a planar, polar moiety that can influence the molecule's solubility and electronic distribution. Modifications to the acetyl group, such as altering the alkyl chain or replacing it with other acyl or aryl groups, would be a logical step in lead optimization to explore steric and electronic requirements within a target's binding pocket. For example, one study reported a 4-(5-acetyl-3-p-tolyl-1,3,4-thiadiazol-2(3H)-ylidene) derivative, indicating that the 5-acetyl scaffold is synthetically accessible and incorporated into biologically evaluated compounds.

The efficacy of 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one analogues can be profoundly altered by substitutions on the N-phenyl ring. The position and electronic nature of these substituents can fine-tune the molecule's interaction with its biological target.

Studies on various 2,5-disubstituted 1,3,4-thiadiazoles have consistently shown that the substitution pattern on an aryl ring is a critical determinant of biological activity. For anticancer activity, electron-withdrawing groups on the phenyl ring, such as chloro, nitro, or trifluoromethyl groups, often enhance potency. mdpi.comwisdomlib.org For example, substitution on a 5-phenyl ring with an electron-withdrawing chlorine atom was reported to boost the cytotoxic activity of thiadiazole derivatives. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (OCH₃) have also been shown to be highly effective in certain series, particularly in anticonvulsant and anticancer agents. nih.govfrontiersin.org The specific effect of a substituent is highly dependent on the biological target and the rest of the molecular structure.

Modification of the acetyl group, while less explored, represents another avenue for SAR studies. Altering the methyl portion of the acetyl moiety to larger alkyl or aryl groups would impact the steric profile of the molecule. Introducing functional groups onto this alkyl chain could create new interaction points, such as hydrogen bond donors or acceptors, potentially leading to improved potency or selectivity.

The following table summarizes the observed effects of various substituents on the phenyl ring of 1,3,4-thiadiazole analogues from different studies.

| Activity | Substituent | Position on Phenyl Ring | Effect on Activity | Reference |

| Anticancer | Chloro (Cl) | 4-position | Increased cytotoxic activity | nih.gov |

| Anticancer | Fluoro (F), Nitro (NO₂) | 4-position | Promoted anticancer activity | mdpi.com |

| Anticancer | Methoxy (OCH₃) | 4-position (para) | Favorable effect | nih.gov |

| Anticonvulsant | Methoxy (OCH₃) | 4-position (para) | High protection | frontiersin.org |

| Anticonvulsant | Methoxy (OCH₃) | 3,4-positions | Decreased protection | nih.gov |

| Antimicrobial | Chloro (Cl), Nitro (NO₂) | Not specified | Enhanced activity | wisdomlib.org |

| Antimicrobial | Methoxy (OCH₃), Methyl (CH₃) | Not specified | Lower activity than EWGs | wisdomlib.org |

Rational Design of Derivatives Based on SAR Findings

The collective SAR findings provide a clear roadmap for the rational design of novel, more potent this compound analogues. A systematic approach to lead optimization would involve strategic modifications to the core scaffold. acs.org Based on the established principles, new derivatives could be designed by:

Systematic Phenyl Ring Substitution: Synthesizing a library of compounds with diverse electronic and steric substituents (e.g., halo, nitro, cyano, alkyl, alkoxy) at the ortho, meta, and para positions of the N-phenyl ring to probe for optimal interactions with the target protein.

Modification of the Acetyl Moiety: Replacing the methyl group of the C5-acetyl function with other groups (e.g., ethyl, propyl, cyclopropyl, phenyl) to investigate the steric tolerance of the binding site. The carbonyl group could also be converted to other functionalities, such as an alcohol or an oxime, to alter its hydrogen-bonding capabilities.

Bioisosteric Replacements: Replacing the N-phenyl ring with other aromatic systems, such as pyridine, thiophene, or pyrazole (B372694), to explore different hydrophobic and electronic interactions. This approach has proven successful in other 1,3,4-thiadiazole series. mdpi.com

Scaffold Hopping and Linker Modification: While keeping the core substituents, the 1,3,4-thiadiazol-2-one ring itself could be explored, although SAR data suggests that this scaffold is often crucial for activity. nih.gov

This rational, iterative process of design, synthesis, and biological evaluation is fundamental to advancing lead compounds toward clinical development. nih.gov

Pharmacophore Mapping and Computational Approaches in SAR Derivation

Modern drug design heavily relies on computational methods to understand SAR and guide the synthesis of new compounds. For 1,3,4-thiadiazole derivatives, molecular docking and pharmacophore mapping have been instrumental in rationalizing observed biological activities. nih.gov

Molecular Docking simulations are used to predict the binding orientation of a ligand within the active site of a target protein. This allows researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Docking studies have been successfully employed to explain the SAR of 1,3,4-thiadiazole-based inhibitors of targets like Abl tyrosine kinase and acetylcholinesterase. nih.govresearchgate.net

Pharmacophore Mapping identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For one series of thiadiazoles, a pharmacophore model identified key hydrophobic areas around the aryl rings and hydrogen bond acceptor/donor features associated with the core heterocycle. Such models serve as valuable templates for designing new molecules with a higher probability of being active and for screening virtual libraries to identify novel hits.

These computational tools, when used in conjunction with experimental data, accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds and providing a deeper understanding of the molecular basis for the observed structure-activity relationships. frontiersin.orgresearchgate.net

Biological Activities and Molecular Targets of 5 Acetyl 3 Phenyl 1,3,4 Thiadiazol 2 One and Its Analogues

Anticonvulsant Activity Investigations

Derivatives of 1,3,4-thiadiazole (B1197879) have been extensively studied for their potential as anticonvulsant agents, showing efficacy in various preclinical models. arjonline.orgsemanticscholar.org The structural characteristics of these compounds play a crucial role in their activity, influencing their interaction with specific molecular targets within the central nervous system.

The anticonvulsant potency of 1,3,4-thiadiazole analogues is highly dependent on the nature and position of substituents on the thiadiazole and associated phenyl rings. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence of specific chemical groups can significantly enhance or diminish the anticonvulsant activity.

Lipophilicity and the presence of electron-withdrawing groups on the phenyl ring are important factors for activity. nih.gov For instance, compounds bearing halogen substituents such as chloro, bromo, and fluoro groups often exhibit potent anticonvulsant effects. frontiersin.org The position of these substituents also plays a role; for example, a chloro group at the para position of a phenyl ring has been associated with high potency and 100% protection in certain preclinical models. frontiersin.org Similarly, aldehyde and hydroxy-substituted groups have been found to contribute to potent anticonvulsant activity. frontiersin.org Conversely, the presence of a methoxy (B1213986) group at the 3 and 4 positions of a phenyl ring has been observed to result in less protection against convulsions. nih.gov

| Compound | Substituents | Activity |

|---|---|---|

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | - Cl, -O(2-Cl-Ph), -NH-CH2CH3 | Most active in both MES and PTZ tests with an ED50 of 20.11 and 35.33 mg/kg, respectively. nih.gov |

| 2-(4-Chlorophenyl) amino-5-(4-pyridyl)-1,3,4-thiadiazole | -NH-(4-Cl-Ph), 4-pyridyl | Highly potent in MES and PTZ methods, showing 100% protection at a low dose (25 mg/kg). frontiersin.org |

| 4-[5-benzoyl amino-(1,3,4)-thiadiazole-2yl-sulfanyl]-benzene sulfonyl chloride | -S-(4-SO2Cl-Ph), -NH-CO-Ph | Showed the best activity at 25 mg/kg in MES and PTZ methods. frontiersin.org |

| 5-(4-Methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | 4-OCH3-Ph, -NH-Ph | Showed maximum protection (64.28%) at 300 mg/kg in the MES model. frontiersin.org |

Anticancer and Antitumor Potential

The 1,3,4-thiadiazole nucleus is a key pharmacophore in the development of novel anticancer agents. eurekaselect.com Analogues of 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one have been investigated for their ability to target various molecular pathways involved in cancer progression.

Histone Deacetylase (HDAC1): Certain 2,5-diphenyl-1,3,4-thiadiazole (B72002) hydroxamate derivatives have been identified as potent inhibitors of HDAC1. researchgate.netnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. Their inhibition can lead to the re-expression of tumor suppressor genes. One such derivative, compound 4j, exhibited an IC50 of 15 nM against HDAC1 and demonstrated stronger antiproliferative activity in tested tumor cell lines compared to the known HDAC inhibitor SAHA. researchgate.netnih.gov

Phosphodiesterase-7 (PDE7): While the broader class of 1,3,4-thiadiazoles has been investigated as PDE7 inhibitors, specific data on the inhibitory activity of this compound analogues against PDE7 were not prominent in the reviewed literature. PDE7 is a high-affinity cAMP-specific phosphodiesterase, and its inhibition is considered a potential therapeutic strategy for inflammatory and neurological disorders.

Carbonic Anhydrase (CA): Analogues of 1,3,4-thiadiazole have shown significant inhibitory activity against carbonic anhydrases, particularly the human isoforms CA I, II, and IX. mdpi.com CAs are zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. For example, 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides have been developed as selective CA II inhibitors. nih.gov One compound from this series, 5c, was found to be a highly effective and selective CA II inhibitor with an IC50 of 16.7 nM. nih.govresearchgate.net

| Enzyme Target | Compound Analogue Class | Reported IC50 Value |

|---|---|---|

| Histone Deacetylase 1 (HDAC1) | 2,5-diphenyl-1,3,4-thiadiazole hydroxamates | 15 nM (for compound 4j) researchgate.netnih.gov |

| Carbonic Anhydrase II (CA II) | 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides | 16.7 nM (for compound 5c) nih.govresearchgate.net |

Analogues of 5-acetyl-1,3,4-thiadiazol-2(3H)-ylidene have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.

One such derivative, N-(4-((E)-1-(((Z)-5-Acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono) ethyl) phenyl) benzamide (B126) (compound 20b), demonstrated notable VEGFR-2 inhibition with an IC50 of 0.024 µM, which was more potent than the standard drug sorafenib (B1663141) (IC50 = 0.041 µM). nih.govresearchgate.net Another study on 5-acetyl-1,3,4-thiadiazol-2(3H)-ylidene derivatives identified a compound (compound 14) with a VEGFR-2 inhibitory IC50 of 103 nM. nih.gov

| Compound Analogue | VEGFR-2 IC50 | Reference Drug (Sorafenib) IC50 |

|---|---|---|

| N-(4-((E)-1-(((Z)-5-Acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono) ethyl) phenyl) benzamide (Compound 20b) | 0.024 µM nih.govresearchgate.net | 0.041 µM nih.govresearchgate.net |

| 5-acetyl-1,3,4-thiadiazol-2(3H)-ylidene derivative (Compound 14) | 103 nM nih.gov | Not directly compared in the same assay |

The anticancer activity of 1,3,4-thiadiazole derivatives has also been attributed to their ability to interfere with nucleic acid synthesis. bepls.commdpi.com The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a fundamental component of the nucleobases that form DNA and RNA. mdpi.comnih.gov This structural similarity is believed to allow these compounds to interfere with DNA synthesis, consequently inhibiting the replication of human tumor cells. mdpi.com By disrupting the synthesis of DNA and RNA, these compounds can halt cell proliferation and induce cell death in rapidly dividing cancer cells. bepls.com

Activity against Metalloproteases: ADAMTS-5 (Aggrecanase-2) Inhibition

A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5), also known as aggrecanase-2, is a key enzyme in the degradation of aggrecan, a major component of cartilage. Its role in cartilage breakdown has made it a prime target for the development of disease-modifying drugs for osteoarthritis. Research into the inhibition of ADAMTS-5 has explored various chemical scaffolds, including derivatives of the 1,3,4-thiadiazole ring.

While direct inhibitory data for this compound on ADAMTS-5 is not extensively documented in publicly available literature, studies on closely related analogues highlight the potential of this chemical class. For instance, a series of 5'-Phenyl-3'H-spiro[indoline-3,2'- chemmethod.comresearchgate.netnih.govthiadiazol]-2-one derivatives have been synthesized and identified as potent inhibitors of ADAMTS-5. nih.gov Certain compounds within this series demonstrated sub-micromolar potency against ADAMTS-5 and exhibited selectivity over other related metalloproteases such as ADAMTS-4, MMP-12, and MMP-13. nih.gov These findings underscore the potential of the 3-phenyl-1,3,4-thiadiazol-2-one core as a scaffold for the design of selective ADAMTS-5 inhibitors.

Table 1: ADAMTS-5 Inhibition by 5'-Phenyl-3'H-spiro[indoline-3,2'- chemmethod.comresearchgate.netnih.govthiadiazol]-2-one Analogues

| Compound | ADAMTS-5 IC50 (µM) | Selectivity Profile |

|---|---|---|

| Analogue 1 | <1 | Selective over ADAMTS-4, MMP-12, MMP-13 |

| Analogue 2 | <1 | Selective over ADAMTS-4, MMP-12, MMP-13 |

| Analogue 3 | <1 | Selective over ADAMTS-4, MMP-12, MMP-13 |

Antimicrobial Efficacy Studies

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. chemmethod.com Various derivatives have shown broad-spectrum activity against a range of pathogenic bacteria and fungi.

Derivatives of 5-phenyl-1,3,4-thiadiazole have demonstrated notable antibacterial activity. Studies on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives revealed good inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov The presence of halogen substituents, such as chlorine and fluorine, on the phenyl ring appears to enhance antibacterial activity against these organisms. nih.gov Some of these analogues have shown minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin. nih.gov In contrast, many 1,3,4-thiadiazole derivatives exhibit weaker activity against Gram-negative bacteria, which may be attributed to the impermeable nature of the Gram-negative cell wall to certain hydrophobic molecules. tandfonline.comnih.gov

Table 2: Antibacterial Activity of 5-Phenyl-1,3,4-thiadiazole Analogues

| Compound Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | nih.gov |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | nih.gov |

| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone | S. aureus | 1-5 | nih.gov |

| 7-[4-(5-amino-1,3,4-thiadiazole-2-sulfonyl)]-1-piperazinyl fluoroquinolone | E. faecalis | 1-5 | nih.gov |

The antifungal potential of 1,3,4-thiadiazole derivatives has been a subject of significant research. Studies have shown that these compounds can be effective against various fungal pathogens. For instance, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated significant antifungal activity against Aspergillus niger and Candida albicans. nih.gov Interestingly, structure-activity relationship studies suggest that the presence of oxygenated substituents on the phenyl ring can impart greater antifungal properties. nih.gov Other research on 2,5-disubstituted-1,3,4-thiadiazoles has also revealed considerable fungicidal activity against a range of fungi. scienceopen.com

Table 3: Antifungal Activity of 5-Phenyl-1,3,4-thiadiazole Analogues

| Compound Analogue | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amine | A. niger | 32-42 | nih.gov |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | C. albicans | 32-42 | nih.gov |

| 2,5-disubstituted-1,3,4-thiadiazole (I18) | P. infestans | >80% efficacy at 500 µg/mL | scienceopen.com |

| 2,5-disubstituted-1,3,4-thiadiazole (I18) | C. fulvum | 77.14% efficacy at 500 µg/mL | scienceopen.com |

Tuberculosis remains a major global health concern, and the search for new antitubercular agents is ongoing. The 1,3,4-thiadiazole nucleus has emerged as a promising scaffold in this area. cbijournal.com Various derivatives, including N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine analogues, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net Some of these compounds have exhibited significant antimycobacterial activity, with MIC values indicating potent inhibition of the H37Rv strain. researchgate.net For example, certain derivatives have shown excellent activity at concentrations as low as 1.6 µg/mL. researchgate.net The presence of electron-donating groups on the phenyl ring has been found to enhance the antitubercular potential of these compounds. researchgate.net

Table 4: Antitubercular Activity of 5-Phenyl-1,3,4-thiadiazole Analogues

| Compound Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-Cyclohexyl-5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | M. tuberculosis H37Rv | 1.6 | researchgate.net |

| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine | M. tuberculosis H37Rv | 3.12 | researchgate.net |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 6.25 (69% inhibition) | tandfonline.com |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | M. tuberculosis H37Rv | 6.25 (65% inhibition) | tandfonline.com |

| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide | M. tuberculosis H37Rv | 3.12 | connectjournals.com |

Other Significant Biological Activities

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with anti-inflammatory properties. ijcrr.com While specific data on this compound is limited, numerous studies on related analogues have demonstrated significant anti-inflammatory effects. For instance, novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nih.gov Certain derivatives in this series, such as a propionic acid derivative, showed good dose-dependent anti-inflammatory activity. nih.gov These findings suggest that the 1,3,4-thiadiazole scaffold can be effectively utilized to develop novel anti-inflammatory agents.

Antidiabetic Potency

Analogues of this compound have emerged as significant candidates in the search for new antidiabetic agents. A primary molecular target for these compounds is the α-glucosidase enzyme. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia, a key factor in managing type 2 diabetes. nih.gov

Recent studies have synthesized and evaluated a variety of 1,3,4-thiadiazole derivatives for their α-glucosidase inhibitory action. For instance, a series of novel 1,3,4-thiadiazole-bearing Schiff base analogues demonstrated potent inhibitory activity. Several of these compounds exhibited significantly lower IC50 values—the concentration required to inhibit 50% of the enzyme's activity—compared to the standard drug, acarbose (B1664774). nih.govacs.org Notably, analogues with strong electron-donating or electron-withdrawing groups on the phenyl ring attached to the thiadiazole core showed enhanced inhibitory profiles. nih.govacs.org

One study highlighted a derivative, 2-(5-((6-Methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)carbamoyl)-1,3,4-thiadiazol-2-yl)benzoic acid, which displayed an IC50 value of 3.66 mM, nearly 3.7 times more potent than acarbose (IC50 = 13.88 mM). nih.gov Other derivatives with a butanoic acid linker also showed high inhibitory activity, with IC50 values of 6.70 mM and 8.42 mM. nih.gov These findings underscore the potential of the 1,3,4-thiadiazole scaffold in developing new and effective treatments for diabetes.

Table 1: α-Glucosidase Inhibitory Activity of Selected 1,3,4-Thiadiazole Analogues

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Analogue 4 | 2.20 ± 0.10 | Acarbose | 11.50 ± 0.30 |

| Analogue 8 | 1.10 ± 0.10 | Acarbose | 11.50 ± 0.30 |

| Analogue 9 | 1.30 ± 0.10 | Acarbose | 11.50 ± 0.30 |

Antiviral Applications

The 1,3,4-thiadiazole core is a key component in the development of novel antiviral agents, demonstrating activity against a range of viruses. Research has particularly focused on their efficacy against plant viruses like the Tobacco Mosaic Virus (TMV), as well as human pathogens such as Human Immunodeficiency Virus (HIV) and influenza viruses.

In the context of plant virology, several 1,3,4-thiadiazole derivatives have shown promising anti-TMV activity. For example, a series of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and tested, with some compounds exhibiting approximately 50% TMV inhibition, comparable to the commercial agent ningnanmycin (B12329754). mdpi.com Another study on novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives found one compound (E2) with an EC50 value of 203.5 µg/mL, which was superior to ningnanmycin (EC50 = 261.4 µg/mL). mdpi.com

Furthermore, analogues have been evaluated against human viruses. Certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown potential as anti-HIV-1 agents. nih.gov Structure-activity relationship (SAR) studies suggest that the electronic properties of substituents on the N-phenyl ring significantly influence antiretroviral potency, with electron-withdrawing groups enhancing activity. nih.gov For instance, 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino) -1,3,4-thiadiazol-2-yl)methyl)acetamide showed in vitro inhibitory activity against HIV-1 (strain IIIB) and HIV-2 (strain ROD) with EC50 values of 0.96 μg/mL and 2.92 μg/mL, respectively. nih.gov Additionally, some derivatives have been identified as inhibitors of the Influenza A H3N2 virus subtype, with one compound showing an EC50 value of 31.4 μM. nih.gov

Table 2: Antiviral Activity of Selected 1,3,4-Thiadiazole Analogues

| Compound/Analogue | Virus | Activity (EC50 or % Inhibition) | Reference Compound | Activity |

|---|---|---|---|---|

| Compound 7b | TMV | ~50% Inhibition | Ningnanmycin | ~50% Inhibition |

| Compound 7i | TMV | ~50% Inhibition | Ningnanmycin | ~50% Inhibition |

| Compound E2 | TMV | 203.5 µg/mL | Ningnanmycin | 261.4 µg/mL |

| Derivative 6 | HIV-1 (IIIB) | 0.96 µg/mL | - | - |

| Derivative 6 | HIV-2 (ROD) | 2.92 µg/mL | - | - |

| Derivative 45 | Influenza A (H3N2) | 31.4 µM | Oseltamivir | - |

Antihypertensive Effects

Derivatives of 1,3,4-thiadiazole have also been investigated for their potential to treat hypertension. nih.gov Studies have shown that certain analogues possess significant antihypertensive activity, which is believed to be mediated through a direct relaxant effect on vascular smooth muscle, leading to vasodilation. nih.govconsensus.app

A study involving a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles found that the substitution pattern on the aryl ring was crucial for activity. nih.govconsensus.app Compounds with a 2-substituted phenyl ring generally exhibited higher potency than those with 3- or 4-substituted rings or heteroaryl groups. nih.govconsensus.app Among the synthesized compounds, the 2-methylphenyl and 2-ethylphenyl derivatives were identified as the most potent members of the series. nih.gov Another study on 2-arylamino-1,3,4-thiadiazole derivatives confirmed their activity in spontaneously hypertensive rats, although none surpassed the potency of the reference substance, guanabenz. nih.gov These preliminary findings suggest that the 1,3,4-thiadiazole scaffold is a promising starting point for the design of new antihypertensive drugs with a vasodilator mechanism of action.

Computational and Theoretical Investigations of 5 Acetyl 3 Phenyl 1,3,4 Thiadiazol 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in exploring the fundamental properties of molecules at the electronic level. These methods, particularly those based on Density Functional Theory (DFT), offer a detailed picture of molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the three-dimensional arrangement of atoms (conformation) and the corresponding energy landscapes of molecules. For 1,3,4-thiadiazole (B1197879) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable geometric structure by optimizing bond lengths and angles. researchgate.netacs.org

The planarity of the 1,3,4-thiadiazole ring is a key structural feature, with dihedral angles close to 0°. acs.org However, the rotational freedom of the phenyl and acetyl substituent groups relative to the central thiadiazole ring creates various possible conformers. DFT calculations can map the potential energy surface to identify the lowest energy (most stable) conformation. For a related compound, 5-Acetyl-3-(5-phenyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2(3H)-one, crystallographic data revealed specific dihedral angles between the rings, such as a 4.56 (7)° angle between the pyrazole (B372694) and thiadiazole rings. nih.govnih.gov Similar calculations for 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one would elucidate the preferred orientation of its phenyl and acetyl groups, which is critical for its interaction with biological macromolecules.

The electronic properties and reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

Theoretical studies on similar 1,3,4-thiadiazole structures show that the distribution of HOMO and LUMO is spread across the molecule, with significant contributions from the thiadiazole ring and its substituents. researchgate.net This analysis helps identify the nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule.

Furthermore, the Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. acs.org An MEP map uses a color scale to indicate electron-rich regions (typically red), which are prone to electrophilic attack, and electron-poor regions (typically blue), which are susceptible to nucleophilic attack. acs.org For this compound, the oxygen atom of the acetyl group and the nitrogen atoms in the thiadiazole ring are expected to be electron-rich sites, making them potential hydrogen bond acceptors.

Table 1: Representative Quantum Chemical Parameters for Thiadiazole Derivatives

| Parameter | Description | Typical Value/Observation | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | researchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability; a larger gap implies higher stability | researchgate.net |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions | researchgate.net |

By analyzing the FMO energies and the MEP map, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These parameters, including electronegativity (χ), chemical hardness (η), and softness (σ), provide quantitative measures of the molecule's stability and reactivity. researchgate.net A molecule with a large HOMO-LUMO gap is generally considered to be more stable and less reactive. researchgate.net The locations of the FMOs and the electrostatic potential minima and maxima pinpoint the most probable sites for chemical reactions, guiding synthetic modifications and providing insights into potential metabolic transformations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. This method is crucial for rational drug design and for understanding the potential biological activity of compounds like this compound.

Derivatives of the 1,3,4-thiadiazole scaffold have been extensively studied as potential inhibitors of various enzymes implicated in disease. Molecular docking studies have been performed to investigate their interactions with targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Dihydrofolate Reductase (DHFR). mdpi.comsciforum.net

VEGFR-2: This receptor tyrosine kinase is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. mdpi.com Docking studies of 1,3,4-thiadiazole derivatives into the ATP-binding site of VEGFR-2 have shown that the thiadiazole ring can act as a bioisostere for other aromatic systems, forming crucial interactions with key amino acid residues. nih.gov

DHFR: This enzyme is essential for the synthesis of nucleic acids and amino acids, making it a well-established target for anticancer and antimicrobial drugs. sciforum.net Docking simulations have demonstrated that 1,3,4-thiadiazole compounds can effectively fit into the active site of DHFR, interacting with residues that are vital for its catalytic function. sciforum.netresearchgate.net

For this compound, docking simulations would predict its binding affinity and pose within the active sites of these and other enzymes, providing a hypothesis for its mechanism of action.

The stability of a ligand-target complex is determined by a combination of non-covalent interactions. Molecular docking analyses provide detailed information on these interactions.

Hydrogen Bonding: This is a critical interaction for binding affinity and specificity. In docking studies with VEGFR-2, the nitrogen atoms of the 1,3,4-thiadiazole ring have been shown to form hydrogen bonds with backbone atoms of key residues like GLU885 and ASP1046. mdpi.com The carbonyl oxygen of the acetyl group in this compound is also a prime candidate for forming strong hydrogen bonds with amino acid donors in a receptor's active site.

Hydrophobic Interactions: The phenyl group of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues within the binding pocket, such as Valine, Alanine, and Leucine. researchgate.net These interactions are crucial for anchoring the ligand in the correct orientation.

Table 2: Potential Molecular Interactions of this compound with Enzyme Active Sites

| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues | Reference |

| Phenyl Ring | Hydrophobic, Pi-Pi Stacking | Val, Ala, Leu, Phe, Tyr | researchgate.netdovepress.com |

| Thiadiazole Ring | Hydrogen Bonding, Pi-Pi Stacking | Asp, Glu, Asn, Phe | mdpi.comdovepress.com |

| Acetyl Group (C=O) | Hydrogen Bonding | Amino acid H-bond donors (e.g., Lys, Arg) | mdpi.com |

In Silico Screening and Virtual Ligand Design

Computational methods have become indispensable in the field of drug discovery for identifying and optimizing lead compounds. For derivatives of the 1,3,4-thiadiazole scaffold, including those structurally related to this compound, in silico screening and virtual ligand design play a pivotal role. nih.govmdpi.com These techniques allow for the rapid assessment of large libraries of virtual compounds against specific biological targets, predicting their binding affinity and potential biological activity before their synthesis, thereby saving significant time and resources. mdpi.com Methodologies such as ligand-based pharmacophore modeling, molecular docking, and pharmacokinetic (ADMET) property prediction are commonly employed to filter and prioritize candidates for further development. nih.govnih.gov

Identification of Novel Therapeutic Candidates

Virtual screening has been instrumental in identifying novel therapeutic candidates from the 1,3,4-thiadiazole class of compounds. By targeting specific proteins involved in disease pathways, researchers can discover promising new molecules. A notable example involves the identification of 1,3,4-thiadiazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.govresearchgate.net

In one study, a series of 2,3-dihydro-1,3,4-thiadiazole derivatives were designed and evaluated as anti-proliferative agents targeting VEGFR-2. researchgate.net Through a combination of in vitro and in silico analyses, a specific derivative, N-(4-((E)-1-(((Z)-5-Acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono) ethyl) phenyl) benzamide (B126) (referred to as compound 20b ), was identified as a highly promising candidate. researchgate.net This compound demonstrated significant inhibitory effects on MCF-7 and HepG2 cancer cell lines and exhibited notable VEGFR-2 inhibition, even surpassing the efficacy of the established drug sorafenib (B1663141). researchgate.net Computational investigations, including molecular docking, provided insights into its molecular interactions with the VEGFR-2 binding site, supporting its potential as a targeted anti-cancer agent. researchgate.net

The table below summarizes the in vitro activity of this identified therapeutic candidate against cancer cell lines and its target receptor.

| Compound | Target Cell Line/Receptor | IC₅₀ (μM) | Reference Compound (Sorafenib) IC₅₀ (μM) |

|---|---|---|---|

| Compound 20b | MCF-7 | 0.05 | N/A |

| Compound 20b | HepG2 | 0.14 | N/A |

| Compound 20b | VEGFR-2 | 0.024 | 0.041 |

Predictive Modeling for Biological Activity

Predictive modeling is a cornerstone of modern computational drug design, used to forecast the biological activity and pharmacokinetic properties of novel compounds. For the 1,3,4-thiadiazole class, various computational models are employed to understand their structure-activity relationships (SAR).

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For 1,3,4-thiadiazole derivatives, docking studies have been used to elucidate binding modes and affinities with various targets, including VEGFR-2, estrogen receptors, and human carbonic anhydrase. nih.govresearchgate.netbiointerfaceresearch.com For instance, the docking of 1,3,4-thiadiazole derivatives into the VEGFR-2 active site revealed key hydrogen bond interactions, particularly with the amino acid residue ASN923, which were crucial for binding affinity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to analyze the physical motions of atoms and molecules, providing insights into the stability of ligand-receptor complexes over time. nih.gov For promising 1,3,4-thiadiazole candidates identified through docking, MD simulations have confirmed the stability of their interactions with target proteins, validating the initial docking results. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps. nih.govresearchgate.net These properties are crucial for understanding the reactivity and stability of the drug-receptor interactions. nih.gov

ADMET Prediction: Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are used to assess the drug-likeness of virtual compounds. nih.gov For 1,3,4-thiadiazole derivatives, these predictions help ensure that potential candidates have favorable pharmacokinetic profiles suitable for further development. nih.gov

The following table presents data from a virtual screening study of 1,3,4-thiadiazole derivatives against VEGFR-2, showcasing the docking scores and key molecular properties used in predictive modeling.

| Compound ID (ZINC Database) | Docking Score (kcal/mol) | Molecular Weight (g/mol) | Number of Rotatable Bonds | Dipole Moment (Debye) |

|---|---|---|---|---|

| ZINC33258048 | -8.630 | 357.43 | 5 | 9.84 |

| ZINC000017138581 | -8.520 | 355.81 | 4 | 3.23 |

| ZINC000008927502 | -8.286 | 357.43 | 5 | 3.81 |

These computational approaches collectively contribute to a rational design strategy, enabling the refinement and optimization of 1,3,4-thiadiazole structures to enhance their therapeutic potential. researchgate.net

Future Research Directions and Perspectives on 5 Acetyl 3 Phenyl 1,3,4 Thiadiazol 2 One

Development of Next-Generation 5-Acetyl-3-phenyl-1,3,4-thiadiazol-2-one Derivatives with Enhanced Specificity and Potency

Future research will likely focus on the rational design and synthesis of novel derivatives of this compound to improve their biological activity. Structure-activity relationship (SAR) studies will be crucial in guiding the modification of this lead compound. sarpublication.com Key areas for derivatization include the phenyl ring and the acetyl group to enhance interactions with biological targets.

For instance, substitutions on the phenyl ring can significantly influence the potency of 1,3,4-thiadiazole (B1197879) derivatives. Research on related compounds has shown that introducing electron-donating or electron-withdrawing groups can modulate anticancer activity. nih.gov For example, in a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, the addition of different substituents to a piperazine (B1678402) ring attached to the core structure led to varied cytotoxic potential against MCF-7 and HepG2 cancer cell lines. nih.gov Shifting an ethoxy group from the para- to the ortho-position on a terminal phenyl ring increased activity approximately four-fold. nih.gov Future work could systematically explore a range of substituents on the phenyl group of this compound to identify optimal electronic and steric properties for enhanced efficacy.

Another avenue for exploration is the modification of the acetyl group. It could be replaced with other acyl groups or functionalized to introduce new interaction points with target proteins. The goal is to create derivatives with improved binding affinity and selectivity, thereby increasing potency and reducing potential off-target effects.

| Compound Series | Core Structure | Modification | Observed Impact on Activity |

|---|---|---|---|

| Piperazine Derivatives | 5-(4-chlorophenyl)-1,3,4-thiadiazole | Elongation of methyl to ethyl on piperazine | Two-fold increase in potency |

| Piperazine Derivatives | 5-(4-chlorophenyl)-1,3,4-thiadiazole | p-Methyl substitution on phenyl ring | Over two-fold increase in activity |

| Piperazine Derivatives | 5-(4-chlorophenyl)-1,3,4-thiadiazole | o-Ethoxy vs. p-ethoxy on phenyl ring | Four-fold increase in activity |

| Piperazine Derivatives | 5-(4-chlorophenyl)-1,3,4-thiadiazole | Furoyl moiety instead of phenyl on piperazine | Augmented antiproliferative activity |

Advanced Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Levels

A deeper understanding of how this compound exerts its biological effects at the molecular and cellular levels is a critical area for future research. The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine (B1678525), suggesting a potential to interfere with DNA replication processes. mdpi.comresearchgate.net Furthermore, the mesoionic nature of this heterocyclic system may facilitate the crossing of cellular membranes and enhance interactions with biological targets. researchgate.netresearchgate.net

Future investigations should aim to identify the specific molecular targets of this compound and its derivatives. The 1,3,4-thiadiazole scaffold is known to interact with a range of enzymes, including carbonic anhydrase (CA), cyclooxygenase (CO), and various kinases. nih.gov Molecular docking studies could be employed to predict binding modes and affinities for a panel of potential targets. For instance, docking studies on other thiadiazole derivatives have been used to investigate binding mechanisms in the active sites of adenosine (B11128) receptors and acetylcholinesterase. nih.govresearchgate.net

At the cellular level, research should focus on elucidating the downstream effects of target engagement. Studies on similar compounds have revealed impacts on cell cycle progression, inducing arrest at the S and G2/M phases, and the induction of apoptotic cell death. nih.gov Future work could involve detailed cell-based assays to map the signaling pathways modulated by this compound, including analysis of key proteins involved in cell cycle regulation and apoptosis, such as Bax and Bcl-2. nih.gov

Exploration of Polypharmacology and Multi-Targeted Drug Design Strategies

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex multifactorial diseases like cancer. The 1,3,4-thiadiazole scaffold is considered a "potent multi-targeted pharmacological scaffold," making it an excellent candidate for this approach. nih.gov

Future research should explore the potential of this compound and its derivatives to act as multi-targeted agents. This involves identifying derivatives that can simultaneously modulate the activity of several key proteins involved in a particular disease pathway. For example, in cancer, a multi-targeted derivative might inhibit both a protein kinase involved in proliferation and an enzyme that promotes angiogenesis. This could lead to synergistic therapeutic effects and a lower likelihood of developing drug resistance.

The design of such multi-targeted ligands requires a deep understanding of the structural biology of the intended targets. Computational modeling and fragment-based drug design could be powerful tools in creating derivatives of this compound with a desired polypharmacological profile.

Integration of Artificial Intelligence and Machine Learning in Optimizing this compound Lead Compounds

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and development. These computational tools can be applied to optimize lead compounds like this compound.

Future research can leverage AI and ML for several purposes. Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms to predict the biological activity of novel derivatives based on their chemical structures. nih.gov This can help prioritize which compounds to synthesize and test, saving time and resources. For example, ML models have been used to predict the photophysical properties of benzothiadiazole derivatives and the inhibitory activity of thiazole (B1198619) compounds. nih.govacs.org

Furthermore, AI can be used to screen vast virtual libraries of potential this compound derivatives to identify those with the highest predicted potency and best pharmacokinetic profiles. Machine learning models, trained on experimental data, can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with better drug-like characteristics early in the discovery process. The integration of ML with physics-based methods like Free Energy Perturbation (FEP+) can provide powerful tools to guide synthetic efforts. acs.org

| Application Area | AI/ML Technique | Objective |

|---|---|---|

| Lead Optimization | QSAR Modeling | Predict biological activity and guide the design of more potent derivatives. |

| Virtual Screening | Deep Learning Algorithms | Screen large virtual libraries to identify novel derivatives with high predicted affinity for a target. |

| ADME Prediction | Various ML Models | Predict pharmacokinetic properties to select candidates with favorable drug-like characteristics. |

| De Novo Drug Design | Generative Models | Design entirely new molecules based on the this compound scaffold with optimized properties. |

Q & A

Basic: How can researchers optimize the synthesis of 5-acetyl-3-phenyl-1,3,4-thiadiazol-2-one using factorial design?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent ratios, catalyst loading) to identify ideal conditions. Factorial design, a statistical approach, allows simultaneous testing of multiple variables to determine their synergistic effects. For example:

- Central Composite Design (CCD) can optimize yield by analyzing interactions between variables like reaction time and reagent stoichiometry .

- Evidence from thiadiazole synthesis (e.g., using phosphorous oxychloride as a cyclizing agent) highlights the importance of reflux time and pH control during workup .

- Critical Parameters : Monitor reaction progress via TLC and adjust basification steps (e.g., NaOH addition) to minimize byproducts .

Basic: What structural characterization techniques are most reliable for confirming the crystallinity and purity of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths and angles with high precision (mean σ(C–C) = 0.005 Å, R-factor = 0.047) .

- Spectroscopic Methods :

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetyl groups).

- NMR : Distinguishes aromatic protons (δ 7.2–7.8 ppm for phenyl) and acetyl methyl groups (δ ~2.5 ppm) .

- Elemental Analysis : Validates molecular composition (e.g., C, H, N, S percentages) .

Basic: How should researchers evaluate the biological activity of this compound derivatives?

Methodological Answer:

- Antifungal Assays : Use standardized protocols like the agar dilution method (e.g., against Candida albicans) with fluconazole as a positive control .

- Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .

- Antioxidant Testing : Measure radical scavenging activity via DPPH assay (λ = 517 nm) .

- Dose-Response Curves : Generate EC₅₀ values to quantify potency .

Advanced: How can researchers resolve contradictions between structural predictions and observed biological activity in thiadiazole derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing acetyl with sulfonamide groups) and retest bioactivity .

- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions (e.g., binding to fungal CYP51 or human topoisomerase II) .

- In Silico ADMET Profiling : Predict pharmacokinetic properties (e.g., LogP, bioavailability) to identify false positives caused by poor absorption .

- Orthogonal Assays : Validate antifungal activity with time-kill kinetics to rule out assay-specific artifacts .

Advanced: What strategies enhance the bioactivity of this compound through targeted derivatization?

Methodological Answer:

- Heterocyclic Hybridization : Fuse with triazole or oxadiazole rings to improve hydrogen-bonding capacity. For example:

- Triazole-Thiadiazole Hybrids : Show enhanced antifungal activity due to increased π-π stacking with fungal enzymes .

- Electron-Withdrawing Substituents : Introduce fluorine or nitro groups at the phenyl ring to boost electrophilicity and membrane penetration .

- Metal Complexation : Synthesize copper(II) or zinc(II) complexes to leverage metal-ligand synergism in anticancer activity .

Advanced: How can computational methods complement experimental data in studying this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to assess bioavailability .

- QSAR Models : Corrogate physicochemical descriptors (e.g., polar surface area, molar refractivity) with bioactivity to guide synthesis .

- Virtual Screening : Use libraries like PubChem to identify structurally analogous compounds with validated targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.